5-Bromo-1-(3-chloropropyl)-1H-indazole
Description
Properties
Molecular Formula |
C10H10BrClN2 |
|---|---|
Molecular Weight |
273.55 g/mol |
IUPAC Name |
5-bromo-1-(3-chloropropyl)indazole |
InChI |
InChI=1S/C10H10BrClN2/c11-9-2-3-10-8(6-9)7-13-14(10)5-1-4-12/h2-3,6-7H,1,4-5H2 |
InChI Key |
KFBUUAZFTFKWDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=NN2CCCCl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially in anti-cancer drug development. Research has shown that derivatives of 5-bromo-1H-indazole exhibit potent activity against various cancer cell lines. For instance, studies have highlighted its potential to inhibit specific pathways involved in cancer cell proliferation and survival, making it a valuable candidate for further drug development .
Case Study: Anti-Cancer Activity
A study evaluated the cytotoxic effects of compounds derived from 5-bromo-1H-indazole against human ovarian carcinoma cells (SKOV-3) and prostate cancer cells (PC-3). Results indicated significant inhibitory effects, with IC50 values suggesting strong potential for therapeutic applications .
Agricultural Chemistry
In agricultural chemistry, 5-bromo-1-(3-chloropropyl)-1H-indazole is utilized in the formulation of agrochemicals. It contributes to the development of targeted pesticides and herbicides designed to minimize environmental impact while effectively controlling pest populations. The compound's ability to interact with specific biological pathways makes it suitable for creating selective agrochemical agents .
Material Science
The compound is also explored for its potential applications in material science. Researchers are investigating its use in developing novel materials such as polymers and coatings that can enhance durability and resistance to environmental factors. The unique properties of indazole derivatives allow for innovative approaches in creating materials with tailored functionalities .
Biochemical Research
This compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. Its structural characteristics facilitate investigations into biological processes, providing insights into potential therapeutic targets for various diseases .
Analytical Chemistry
In analytical chemistry, this compound serves as a reference standard for detecting and quantifying related compounds in various samples. Its stability and defined chemical properties make it an essential tool in ensuring accuracy in analytical methods .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Pharmaceuticals | Intermediate for anti-cancer drugs; inhibits cancer cell pathways | Significant cytotoxicity against SKOV-3 and PC-3 cells |
| Agricultural Chemistry | Development of targeted pesticides and herbicides | Effective pest control with minimal environmental impact |
| Material Science | Creation of durable polymers and coatings | Enhanced resistance to environmental degradation |
| Biochemical Research | Studies on enzyme inhibition and receptor binding | Insights into therapeutic targets |
| Analytical Chemistry | Reference standard for accurate detection and quantification | Ensures precision in analytical methodologies |
Comparison with Similar Compounds
Alkyl-Substituted Bromoindazoles
The table below compares 5-Bromo-1-(3-chloropropyl)-1H-indazole with derivatives featuring different N-1 alkyl substituents:
Key Observations :
- Yield : The 3-chloropropyl derivative (50%) shows higher synthetic efficiency than the ethyl analog (40%), likely due to the reactivity of 1-bromo-3-chloropropane .
- Polarity : The higher Rf value (0.62 vs. 0.47) of the 3-chloropropyl compound suggests reduced polarity compared to the ethyl derivative, despite the electronegative Cl atom, possibly due to increased hydrophobic chain length.
- Substituent Effects : The 3-chloropropyl group introduces distinct ¹³C-NMR shifts (δ 32.6, 42.0, 45.7) compared to ethyl (δ 15.1, 44.1) .
Halogenated and Functionalized Indazoles
Comparisons with brominated indazoles bearing alternative functional groups:
Key Observations :
Key Observations :
- The classical method for this compound requires harsh bases (Cs₂CO₃) and toxic solvents (DMF), whereas greener methods using NH₄Cl in ethanol achieve higher yields for related indazoles .
Preparation Methods
Reaction Conditions and Optimization
Key parameters for this reaction include:
| Parameter | Value |
|---|---|
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | Anhydrous DMF |
| Temperature | Room temperature (25°C) |
| Reaction Time | 3 hours |
| Molar Ratio | 1:1.5 (indazole:alkylating agent) |
| Yield | 50% |
The use of Cs₂CO₃ as a base ensures deprotonation of the indazole nitrogen while minimizing side reactions such as O-alkylation. Anhydrous DMF enhances solubility and stabilizes intermediates, though alternatives like acetonitrile or THF may reduce byproduct formation in scaled-up processes.
Mechanistic Insights
The reaction proceeds via an Sₙ2 mechanism, where the indazole nitrogen attacks the electrophilic carbon of 1-bromo-3-chloropropane. Competing N2-alkylation is suppressed due to steric hindrance and electronic effects, favoring N1-substitution. Post-reaction purification via flash chromatography (hexane/ethyl acetate gradient) isolates the target compound while removing residual starting material and regioisomers.
Structural Characterization and Spectral Data
This compound is characterized by its distinct NMR and mass spectral profiles:
-
δ = 2.35–2.43 (m, 2H, CH₂CH₂CH₂Cl)
-
δ = 3.46 (t, 2H, CH₂Cl, J = 5.8 Hz)
-
δ = 4.54 (t, 2H, CH₂N, J = 6.0 Hz)
-
δ = 7.38 (dd, 1H, ArH), 7.63 (dd, 1H, ArH), 8.11 (s, 1H, ArH)
Key Observations:
-
The triplet at δ 3.46 confirms the presence of the chloropropyl chain.
-
Aromatic protons align with the expected substitution pattern (5-bromo, 1-alkyl).
Mass Spectrometry (ESI+):
Alternative Synthetic Routes and Comparative Analysis
Bromination in DMF
Patent CN103570624A describes bromination of 5-nitro-1H-indazole using bromine in DMF. Though focused on nitro-substituted indazoles, this highlights DMF’s utility in electrophilic substitution reactions. Adapting this protocol for chloropropane alkylation remains unexplored but could offer insights into solvent effects on reaction kinetics.
Challenges and Industrial Scalability
Q & A
Basic: What synthetic routes are effective for preparing 5-Bromo-1-(3-chloropropyl)-1H-indazole, and how can intermediates be optimized?
Answer:
A common approach involves alkylation of 5-bromo-1H-indazole with 3-chloropropyl reagents. For example, nucleophilic substitution using 1H-indazole derivatives and 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C can yield the target compound . Optimization includes monitoring reaction progress via TLC or HPLC to minimize side products like over-alkylation. Intermediate purification via flash chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the desired product.
Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is definitive for structural confirmation. Using SHELXL , refine the structure by inputting HKL data and assigning anisotropic displacement parameters. For example, in analogous indazole complexes (e.g., osmium(IV)-indazole structures), bond lengths (e.g., Os–N ≈ 2.05 Å) and angles help validate coordination geometry . Discrepancies between experimental and computational models (e.g., DFT-optimized structures) may arise due to crystal packing effects, requiring iterative refinement cycles and validation via R-factor convergence (<5%) .
Basic: What spectroscopic techniques are recommended for characterizing this compound, and how are data contradictions addressed?
Answer:
- NMR : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substitution patterns. For example, the 3-chloropropyl chain shows characteristic triplet (~δ 3.6 ppm for –CH₂Cl) and indazole protons at δ 7.5–8.2 ppm. Overlapping signals can be resolved via 2D experiments (COSY, HSQC) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns matching Br/Cl content.
- Contradictions : If NMR and MS data conflict (e.g., unexpected m/z values), recheck synthesis steps for impurities or verify solvent interactions via variable-temperature NMR .
Advanced: How can computational methods predict the reactivity of the chloropropyl chain in metal coordination studies?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure of the chloropropyl group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the Cl atom’s σ-hole can facilitate interactions with transition metals (e.g., Os, Pt), as seen in crystallized indazole complexes . Compare computed bond dissociation energies (BDEs) with experimental thermochemical data to validate mechanistic pathways (e.g., ligand substitution vs. redox processes).
Basic: What safety protocols are essential when handling this compound in the lab?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., alkyl halides).
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Spill Management : Neutralize halogenated waste with NaHCO₃ before disposal .
Advanced: How do steric and electronic effects influence the compound’s pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies require systematic substitution. For example:
- Steric Effects : Bulky groups (e.g., 3-chloropropyl) may hinder binding to enzyme active sites, as seen in α-glucosidase inhibition assays with methyl-indazole derivatives .
- Electronic Effects : Electron-withdrawing Br/Cl substituents enhance electrophilicity, potentially increasing interactions with nucleophilic residues (e.g., cysteine thiols).
- Assays : Test inhibitory activity via enzymatic assays (e.g., IC₅₀ determination) and validate via molecular docking (AutoDock Vina) against target proteins .
Basic: What chromatographic methods are optimal for purifying this compound?
Answer:
- Flash Chromatography : Use silica gel with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) for baseline separation.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve polar impurities. Monitor at λ = 254 nm for indazole UV absorption .
Advanced: How can X-ray crystallography and NMR crystallography resolve polymorphism in this compound?
Answer:
Polymorph screening via solvent recrystallization (e.g., MeOH vs. EtOAc) identifies distinct crystal forms. SCXRD determines unit cell parameters, while ¹³C solid-state NMR distinguishes polymorphs via chemical shift differences (e.g., δ variation >1 ppm for carbonyl groups). Refinement in SHELXL with TWIN/BASF commands can model twinned crystals .
Basic: What are common degradation pathways, and how are stability studies designed?
Answer:
- Hydrolysis : The chloropropyl group may hydrolyze in aqueous media (pH >7). Monitor via LC-MS for [M–Cl+OH]⁺ peaks.
- Oxidation : Aryl bromides are susceptible to radical degradation. Use antioxidants (e.g., BHT) in storage solutions.
- Stability Protocol : Accelerated aging at 40°C/75% RH for 4 weeks, with weekly HPLC analysis .
Advanced: How can contradictions between computational predictions and experimental bioactivity data be reconciled?
Answer:
Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations. For instance, flexible side-chain docking may better model induced-fit binding. Experimentally, isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) to validate computational ΔG values. Discrepancies may arise from solvation effects or unaccounted protein dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
